molecular formula C22H28N2O4 B15139624 Repaglinide M1-D5

Repaglinide M1-D5

Cat. No.: B15139624
M. Wt: 389.5 g/mol
InChI Key: OSCVKZCOJUTUFD-RWSOIAPGSA-N
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Description

Repaglinide M1-D5 is a deuterium-labeled derivative of Repaglinide M1. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles. Repaglinide itself is an antidiabetic drug belonging to the meglitinide class, which is used to manage blood sugar levels in patients with type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide M1-D5 involves the incorporation of deuterium into the molecular structure of Repaglinide M1. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Repaglinide M1-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Repaglinide M1-D5 has several scientific research applications:

Mechanism of Action

Repaglinide M1-D5 exerts its effects by promoting insulin release from the β-islet cells of the pancreas. It binds to ATP-sensitive potassium channels on the pancreatic β-cells, causing their closure. This leads to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion. This mechanism helps in lowering blood glucose levels, particularly after meals .

Comparison with Similar Compounds

    Nateglinide: Another meglitinide class drug used for managing type 2 diabetes.

    Tolbutamide: A sulfonylurea class drug that also stimulates insulin release.

Comparison:

This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

389.5 g/mol

IUPAC Name

4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2

InChI Key

OSCVKZCOJUTUFD-RWSOIAPGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

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